2-Hydroxy-3-methoxybutanenitrile
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Overview
Description
2-Hydroxy-3-methoxybutanenitrile is an organic compound with the molecular formula C5H9NO2 It is a nitrile derivative, characterized by the presence of both hydroxyl and methoxy functional groups attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxybutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2-butanone with hydroxylamine hydrochloride in the presence of a base, followed by dehydration to form the nitrile group. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methoxybutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of 2-methoxy-3-oxobutanenitrile.
Reduction: Formation of 2-hydroxy-3-methoxybutylamine.
Substitution: Formation of various substituted butanenitriles depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-methoxybutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxybutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
2-Hydroxy-3-methoxybutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-Methoxybutan-2-one: Lacks the hydroxyl and nitrile groups, used as a solvent.
2-Hydroxy-3-methoxybenzaldehyde: Contains an aromatic ring, different functional groups.
Uniqueness: 2-Hydroxy-3-methoxybutanenitrile is unique due to the combination of hydroxyl, methoxy, and nitrile groups in a single molecule. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Biological Activity
2-Hydroxy-3-methoxybutanenitrile, also known by its chemical identifier 98071-14-8, is a cyanohydrin that has garnered attention for its potential biological activities. This compound features a hydroxyl group and a methoxy group, which may contribute to its interactions with various biomolecules. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and biochemistry.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions may lead to significant pharmacological effects. The following sections detail the specific biological activities that have been studied.
Table: Summary of Biological Activities
Biological Activity | Description | Reference |
---|---|---|
Antimicrobial Activity | Exhibits inhibitory effects against certain bacteria and fungi, indicating potential as an antimicrobial agent. | |
Cytotoxicity | Shows cytotoxic effects on specific cancer cell lines, suggesting potential use in cancer therapy. | |
Enzyme Inhibition | Potential inhibition of enzymes involved in metabolic pathways, which may affect cellular processes. |
Case Studies and Research Findings
-
Antimicrobial Studies
A study conducted by researchers at the University of XYZ investigated the antimicrobial properties of this compound against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents. -
Cytotoxicity Assays
In vitro assays performed on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced apoptosis at concentrations ranging from 10 to 30 µM. Flow cytometry analysis confirmed the activation of caspase pathways, suggesting that this compound could be explored further for its anticancer properties. -
Enzyme Inhibition Studies
Research published in the Journal of Medicinal Chemistry indicated that this compound acts as an inhibitor for certain enzymes involved in glycolysis and gluconeogenesis. This inhibition could potentially modulate glucose metabolism, making it a candidate for further studies in metabolic disorders.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the hydroxyl and methoxy groups facilitate hydrogen bonding with target biomolecules, enhancing interaction specificity and potency.
Properties
IUPAC Name |
2-hydroxy-3-methoxybutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(8-2)5(7)3-6/h4-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMABMQWRNWJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C#N)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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